molecular formula C13H17N3O B15274461 5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine

5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15274461
M. Wt: 231.29 g/mol
InChI Key: PUCWHUUAYOKICZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a benzyloxy group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a similar benzyloxy group but different core structure.

    1-Benzyloxy-5-phenyltetrazole: Another compound featuring a benzyloxy group, used in different applications.

Uniqueness

5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the pyrazole core. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-3-methyl-5-phenylmethoxypyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-3-16-13(12(14)10(2)15-16)17-9-11-7-5-4-6-8-11/h4-8H,3,9,14H2,1-2H3

InChI Key

PUCWHUUAYOKICZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)OCC2=CC=CC=C2

Origin of Product

United States

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